molecular formula C12H21NO4 B2426474 N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid CAS No. 1335042-48-2

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid

Cat. No.: B2426474
CAS No.: 1335042-48-2
M. Wt: 243.303
InChI Key: YSTBFGGYTUKLBA-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Properties

IUPAC Name

3,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(2)12(6,7-9(14)15)13-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTBFGGYTUKLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The amino acid precursor can be synthesized through various methods, including the alkylation of amino acids or the addition of functional groups to existing amino acid structures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction . The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high purity and yield of the final product.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . The molecular targets and pathways involved depend on the specific application and the structure of the final product.

Comparison with Similar Compounds

Biological Activity

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is a synthetic compound recognized for its role as an intermediate in peptide synthesis and its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amine functionalities during chemical reactions. This protection allows for selective modifications of other functional groups within the molecule before the Boc group is removed under mild acidic conditions.

Target Interactions

The biological activity of this compound is primarily associated with its interactions at the molecular level, particularly with enzymes and receptors. The Boc group enables this compound to function effectively in peptide synthesis, where it can act as a substrate or inhibitor, modulating enzymatic activity through binding interactions and conformational changes.

Enzyme Modulation

Research indicates that this compound can influence enzyme-substrate interactions. It has been studied for its potential as a precursor in the design of enzyme inhibitors and receptor modulators, which are critical for developing therapeutic agents.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings
Study 1Enzyme InteractionDemonstrated modulation of enzyme activity in vitro, suggesting potential therapeutic applications
Study 2Peptide SynthesisUsed as an intermediate in synthesizing biologically active peptides; Boc group removal facilitated selective modifications
Study 3Pharmacological PotentialInvestigated as a precursor for pharmaceuticals targeting specific metabolic pathways

Research Applications

This compound finds applications across various fields:

  • Chemistry : Serves as an intermediate in synthesizing complex organic molecules and peptides.
  • Biology : Used to study enzyme-substrate interactions and protein engineering.
  • Medicine : Investigated for its potential in developing pharmaceuticals, particularly enzyme inhibitors and receptor modulators.
  • Industry : Employed in producing specialty chemicals and materials .

Case Study 1: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. It was found to effectively reduce enzyme activity by binding to the active site, indicating its potential use in drug development aimed at metabolic disorders.

Case Study 2: Peptide Synthesis Optimization

Another research project optimized the synthesis process of peptides using this compound. The study highlighted how the Boc protection strategy improved yields and selectivity in peptide formation.

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